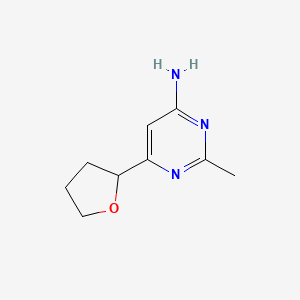
(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with an ethoxymethyl group and a methyl group, along with a hydroxyacetimidamide moiety. Its unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Substitution Reactions: The ethoxymethyl and methyl groups are introduced through nucleophilic substitution reactions. For example, the ethoxymethyl group can be added using ethyl chloroacetate in the presence of a base.
Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the pyrrolidine derivative with hydroxylamine and an appropriate acylating agent, such as acetic anhydride, to form the hydroxyacetimidamide group.
Industrial Production Methods
Industrial production of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical properties.
Wirkmechanismus
The mechanism of action of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(3-(ethoxymethyl)-4-ethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxypropionamide
Uniqueness
(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups and stereochemistry The presence of the ethoxymethyl group and the hydroxyacetimidamide moiety, along with the (Z)-configuration, distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C10H21N3O2 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-3-15-7-9-5-13(4-8(9)2)6-10(11)12-14/h8-9,14H,3-7H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
DOJHBPNEGKNDPI-UHFFFAOYSA-N |
Isomerische SMILES |
CCOCC1CN(CC1C)C/C(=N/O)/N |
Kanonische SMILES |
CCOCC1CN(CC1C)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



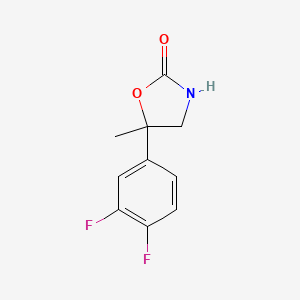
![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
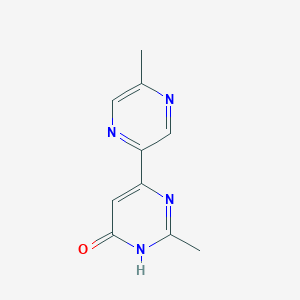
![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
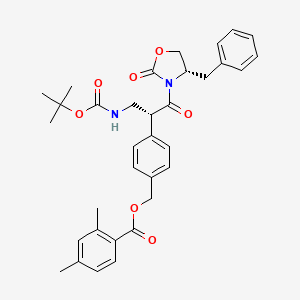

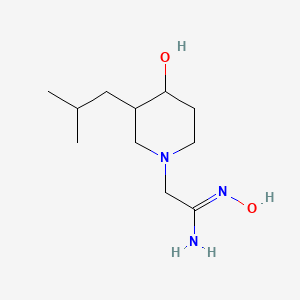

![potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B13428268.png)

![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
